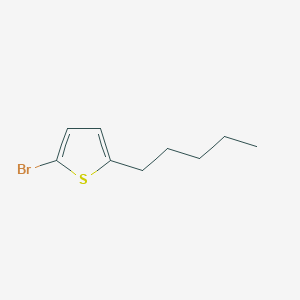

2-bromo-5-pentylThiophene

説明

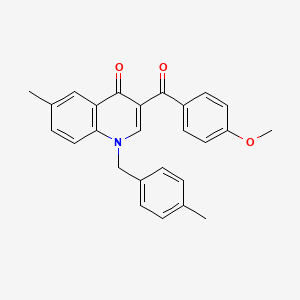

2-Bromo-5-pentylThiophene is a chemical compound with the molecular formula C9H13BrS . It has a molecular weight of 233.169 Da . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a bromine atom attached to the second carbon and a pentyl group attached to the fifth carbon .科学的研究の応用

Synthesis and Chemical Properties

- Selective C-Arylation and Pharmacological Aspects: The synthesis of derivatives based on 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions shows promising pharmacological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic properties, suggesting medicinal applications for these compounds (Ikram et al., 2015).

- Regioregular Polymers Synthesis: A study on the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes] demonstrates how 2-bromo-3-(alkylthio)-5-(bromozincio)thiophenes can be used to create highly regioregular polymers, indicating applications in materials science and engineering (Wu, Chen, & Rieke, 1996).

Biological Activities

- Molecular Structure Investigation and Biological Activities: Synthesis of 2,5-bisarylthiophenes from 2-bromo-5-chloro thiophenes has been explored. The compounds exhibit notable antibacterial and antioxidant activities, with some showing significant efficacy against E. coli (Rasool et al., 2016).

Quantum Computational and Spectroscopic Studies

- Quantum Computational and Spectroscopic Analysis: Studies on 2-acetylthiophene and its bromination compounds, including 2-acetyl-5-bromothiophene, involve quantum computational methods to analyze their vibrational properties and potential for drug design (Rahuman et al., 2020).

Polymer Chemistry

- Dehydrohalogenative Polycondensation: The dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene has been employed to synthesize high molecular weight and high regioregularity poly(3-hexylthiophene), demonstrating the compound's utility in creating advanced polymeric materials (Wang et al., 2010).

Catalysis

- Hindered Aryl Bromides for Regioselective Catalysis: The use of 2-bromo-1,3-dichlorobenzene as a coupling partner modifies the regioselectivity of the arylation of 3-substituted thiophene derivatives, including 2-bromo-5-pentylthiophene, favoring carbon C5. This indicates applications in selective chemical syntheses (Jin, Bheeter, & Doucet, 2014).

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .

Action Environment

The action of 2-bromo-5-pentylThiophene can be influenced by various environmental factors. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . The organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .

特性

IUPAC Name |

2-bromo-5-pentylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrS/c1-2-3-4-5-8-6-7-9(10)11-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZIBLSTUIVYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)

![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)

![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)